Deacetylcephaloglycin

Antibacterial Susceptibility Microbiological Assay Comparative Efficacy

Researchers quantifying cephaloglycin's active metabolite in biological matrices face a critical gap: commercially available parent standards do not account for the distinct chromatographic and pharmacological properties of the deacetylated form. Deacetylcephaloglycin (CAS 3890-34-4) is the primary, biologically active metabolite driving efficacy in urinary tract infections. - Enables accurate HPLC/bioautographic quantification in urine and serum; distinct retention from cephaloglycin eliminates co-elution ambiguity. - Demonstrates quantifiably lower nephrotoxicity vs. parent in comparative animal models, essential for mechanistic renal safety screening. - Supplied as a characterized reference standard (≥98% purity) with documented lot-specific storage ( -20 °C) and ambient shipping protocols.

Molecular Formula C16H17N3O5S
Molecular Weight 363.4 g/mol
CAS No. 3890-34-4
Cat. No. B1669932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeacetylcephaloglycin
CAS3890-34-4
Synonymsdeacetylcephaloglycin
deacetylcephaloglycin, (6R-(6alpha,7beta(S*)))-isomer
deacetylcephaloglycin, (6R-trans)-isome
Molecular FormulaC16H17N3O5S
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESC1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)CO
InChIInChI=1S/C16H17N3O5S/c17-10(8-4-2-1-3-5-8)13(21)18-11-14(22)19-12(16(23)24)9(6-20)7-25-15(11)19/h1-5,10-11,15,20H,6-7,17H2,(H,18,21)(H,23,24)/t10?,11-,15-/m1/s1
InChIKeyHUKRJWVLQPKROI-HUFXEGEASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Deacetylcephaloglycin Baseline Profile


Deacetylcephaloglycin (CAS 3890-34-4), also referred to as desacetylcephaloglycin, is the primary biologically active metabolite of the orally administered first-generation cephalosporin antibiotic, cephaloglycin. [1] It is generated through the enzymatic or non-enzymatic deacetylation of the parent compound at the 3-acetoxymethyl group, a metabolic transformation that occurs in humans following oral administration. [2][3] This compound is a semi-synthetic, small-molecule beta-lactam antibiotic that acts as a cell wall synthesis inhibitor, with its spectrum of activity and pharmacological properties being distinct from its prodrug, cephaloglycin. [4]

Active metabolite for parent-prodrug DMPK and bioanalytical studies
Conserved Gram-positive, reduced Gram-negative antibacterial spectrum (class-level)

Why Deacetylcephaloglycin Is Not Interchangeable with Cephaloglycin


Substituting cephaloglycin for its metabolite, deacetylcephaloglycin, or vice-versa, is scientifically invalid without accounting for their distinct in vitro and in vivo profiles. While cephaloglycin is the orally administered prodrug, its clinical efficacy, particularly in urinary tract infections, is predominantly driven by its conversion to the active deacetyl metabolite. [1][2] The two entities exhibit quantifiable differences in antibacterial potency against specific bacterial strains, with deacetylcephaloglycin demonstrating equivalent activity against Gram-positive organisms but notably lower potency against Gram-negative bacilli compared to the parent drug. [3] Furthermore, their nephrotoxic liabilities differ, as deacetylcephaloglycin has been shown to be slightly less nephrotoxic in direct comparative animal studies. [4] Therefore, using the parent compound as a direct proxy for the metabolite in assays, analytical method development, or toxicology studies without these quantitative distinctions introduces significant experimental variability and misinterpretation of results.

Deacetylcephaloglycin
Cephaloglycin (Parent)
Antibacterial Spectrum
Gram-positive equivalent, Gram-negative reduced
Broader Gram-negative potency
Nephrotoxicity Profile
Reported lower nephrotoxicity
Higher cumulative nephrotoxicity
Bioanalytical Method
Metabolite-specific assay required
Parent-prodrug methods may not transfer

Quantitative Differentiation Evidence


Preserved Gram-Positive Activity

In microbiological assays, deacetylcephaloglycin demonstrates antibacterial activity equivalent to that of its parent compound, cephaloglycin, against Gram-positive organisms. [1] This finding underscores that metabolic deacetylation does not compromise its potency against this critical class of pathogens, a key consideration for research focused on Gram-positive infections or for developing analytical methods that rely on this conserved activity.

Gram-Positive Activity
Head-to-head comparison
Equivalent
Supports Gram-positive antibacterial research endpoint
Microbiological assay context
Antibacterial Susceptibility Microbiological Assay Comparative Efficacy

Reduced Gram-Negative Spectrum

In direct contrast to its preserved Gram-positive activity, deacetylcephaloglycin exhibits significantly reduced antibacterial potency against Gram-negative bacilli when compared directly to cephaloglycin. [1] This selective loss of spectrum is a critical differentiator. Further quantitative assays show that its activity against B. subtilis and S. hemolyticus is only 0.1 to 0.5 times that of cephaloglycin, a stark reduction in potency. [2] However, its activity against S. lutea PCI-1001 is comparable to that of the parent compound. [2] This strain-specific variability is essential information for any study utilizing microbiological endpoints.

Gram-Negative Potency
Head-to-head comparison
0.1–0.5×
vs cephaloglycin
Reduced potency, supports spectrum differentiation studies
B. subtilis, S. hemolyticus assay context
Antibacterial Susceptibility Gram-Negative Pathogens Spectrum of Activity

Improved Renal Safety Profile

A comparative in vivo study in a rabbit model directly evaluated the nephrotoxicity of deacetylcephaloglycin relative to cephaloglycin. The findings demonstrated that deacetylcephaloglycin was slightly less nephrotoxic than the parent compound. [1] The study established a model linking nephrotoxicity to tubular cell antibiotic concentrations and lactam ring reactivity. The reduced toxicity of the metabolite, alongside its pharmacokinetic parameters (AUCs), aligned with this proposed model. [1] This provides a quantifiable and mechanistic basis for the difference in safety between the two compounds, which is particularly relevant given that cephaloglycin is recognized as a cumulatively nephrotoxic agent. [2]

Renal Safety Profile
Data to verify
Slightly less nephrotoxic
Reported lower nephrotoxicity in rabbit model
Requires endpoint-specific validation
Nephrotoxicity Safety Pharmacology In Vivo Toxicology

Optimal R&D and Analytical Applications


DMPK Reference Standard

Deacetylcephaloglycin is an essential reference standard for the accurate quantification and identification of the active metabolite in biological matrices such as urine and serum following the administration of cephaloglycin. [1] Its distinct chromatographic properties relative to cephaloglycin are leveraged in validated HPLC and bioautographic methods developed for this purpose. [2][3] This is critical for DMPK studies, bioequivalence testing, and understanding the relationship between oral cephaloglycin dosing and the resulting concentration of the active, circulating species.

Nephrotoxicity Mechanistic Probe

Given its quantifiably reduced nephrotoxicity compared to the parent compound, deacetylcephaloglycin serves as a valuable tool compound for dissecting the mechanisms of beta-lactam antibiotic-induced renal injury. [1] Its use in comparative in vitro and in vivo models allows researchers to correlate structural modifications (deacetylation at the 3-position) with changes in renal cortical uptake, mitochondrial toxicity, and overall nephrotoxic potential. This is vital for early safety screening in the development of new cephalosporin analogs.

Microbiological Spectrum Reference

The unique spectrum of deacetylcephaloglycin—characterized by retained activity against Gram-positive cocci but significantly reduced potency against Gram-negative bacilli—makes it a useful reference standard in microbiological research. [1][2] It can be employed as a comparator in susceptibility testing to help characterize the activity profile of novel antibacterial agents, particularly when probing for compounds that maintain or lose activity after similar metabolic transformations.

Prodrug Deacetylation Pathway Studies

As a key intermediate in the degradation pathway of cephaloglycin, deacetylcephaloglycin is the direct product of the rate-determining deacetylation step in acidic or enzymatic conditions before further degradation to its lactone form. [3] Its availability as a pure compound is crucial for studying the kinetics of this metabolic pathway, including the effects of pH, temperature, and the presence of esterases. This is applicable to research on prodrug design and the stability of ester-containing pharmaceuticals.

Application
Selection Property
Validation Focus
DMPK Reference Standard
Chromatographic separation from parent
HPLC/LC-MS method specificity review
Nephrotoxicity Mechanistic Probe
Differential renal toxicity profile
Correlate deacetylation with renal uptake
Microbiological Spectrum Reference
Gram-positive vs Gram-negative activity contrast
Strain-specific potency evaluation
Prodrug Deacetylation Pathway Studies
Deacetylation pathway intermediate
pH/temperature stability and esterase kinetics

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